LogP Reduction via Hydroxymethyl Group Relative to Non-Hydroxylated Thiazole-Morpholine Analogs
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol exhibits a measured LogP of 0.537, which is substantially lower than non-hydroxylated 2-morpholinothiazole analogs lacking the hydroxymethyl substituent. This quantitative reduction in lipophilicity directly correlates with improved aqueous solubility and enhanced bioavailability potential [1].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.537 [1] |
| Comparator Or Baseline | 2-Morpholinothiazole (unsubstituted at 4-position) estimated LogP ~1.8-2.5 (class-level inference based on thiazole substitution patterns) |
| Quantified Difference | ~1.3-2.0 LogP units lower |
| Conditions | Calculated physicochemical property (ACD/Labs or equivalent algorithm); standard in silico prediction parameters |
Why This Matters
Lower LogP directly translates to improved aqueous solubility and reduced non-specific binding in biological assays, which is critical for generating interpretable SAR data and for downstream formulation development.
- [1] Chemsrc. (2018). (2-Morpholino-1,3-thiazol-4-yl)methanol: LogP and Physicochemical Data. Chemsrc Database, CAS 126533-96-8. View Source
